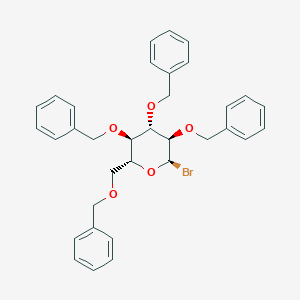

(2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran

Übersicht

Beschreibung

(2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran, also known as this compound, is a useful research compound. Its molecular formula is C34H35BrO5 and its molecular weight is 603.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 649.64 g/mol. The compound features a tetrahydropyran ring substituted with multiple benzyloxy groups and a bromo group, which contributes to its unique reactivity and biological profile.

Structural Features:

- Tetrahydropyran Backbone: Provides a stable cyclic structure.

- Benzyloxy Substituents: Enhance lipophilicity and may improve membrane permeability.

- Bromo Group: Potentially increases electrophilicity and may play a role in biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the tetrahydropyran ring.

- Introduction of benzyloxy groups through alkylation reactions.

- Bromination at the 2-position using brominating agents.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- Mechanism of Action: Compounds with benzyloxy substitutions have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Case Study: A derivative of this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), suggesting potent anticancer activity.

Antimicrobial Properties

Research has also highlighted antimicrobial activities:

- Broad-Spectrum Activity: The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study: In vitro assays revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

- Target Enzymes: It has shown promise as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

- Implications: This inhibition could lead to increased bioavailability of co-administered drugs but may also pose risks for drug-drug interactions.

Data Summary

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarity to biologically active molecules.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromine substituent may enhance biological activity by participating in halogen bonding interactions with target proteins .

- Antiviral Properties : Research indicates that tetrahydropyran derivatives can inhibit viral replication. The specific interactions of the benzyloxy groups may play a role in enhancing the binding affinity to viral enzymes .

Organic Synthesis

The compound serves as an important intermediate in synthetic organic chemistry.

- Building Block for Complex Molecules : Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing more complex organic compounds. For example, it can be used in the synthesis of glycosides and other carbohydrate derivatives .

- Reactions : This compound can participate in nucleophilic substitutions and coupling reactions due to the presence of the bromine atom, facilitating further functionalization .

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Synthesis of Glycosides

Researchers utilized (2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-bromo-6-(3-phenylpropyl)tetrahydro-2H-pyran as a precursor to synthesize glycosides with enhanced bioavailability. The study demonstrated improved yields when employing this compound as a starting material compared to traditional methods . -

Case Study 2: Antiviral Research

A study investigated the antiviral properties of similar tetrahydropyran derivatives against HIV. The results indicated that modifications at the bromine position could lead to increased efficacy against viral strains resistant to standard treatments .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6R)-2-bromo-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35BrO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYNLXPSTFTJJC-RUOAZZEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)Br)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.